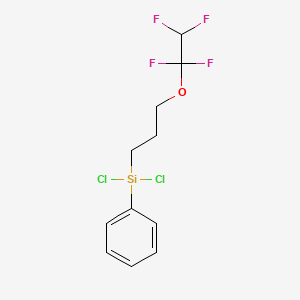
Silane, dichlorophenyl(3-(1,1,2,2-tetrafluoroethoxy)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, dichlorophenyl(3-(1,1,2,2-tetrafluoroethoxy)propyl)- is a chemical compound with the molecular formula C11H12Cl2F4OSi . It is known for its unique structure, which includes a silane group bonded to a dichlorophenyl group and a tetrafluoroethoxypropyl group. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of Silane, dichlorophenyl(3-(1,1,2,2-tetrafluoroethoxy)propyl)- typically involves the reaction of dichlorophenylsilane with 3-(1,1,2,2-tetrafluoroethoxy)propyl chloride under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Silane, dichlorophenyl(3-(1,1,2,2-tetrafluoroethoxy)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Silane, dichlorophenyl(3-(1,1,2,2-tetrafluoroethoxy)propyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and medical imaging.
Mecanismo De Acción
The mechanism of action of Silane, dichlorophenyl(3-(1,1,2,2-tetrafluoroethoxy)propyl)- involves its interaction with molecular targets through its silane and phenyl groups. These interactions can lead to the formation of stable complexes with various substrates, enhancing their chemical reactivity and stability. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding mechanisms .
Comparación Con Compuestos Similares
Silane, dichlorophenyl(3-(1,1,2,2-tetrafluoroethoxy)propyl)- can be compared with other similar compounds, such as:
Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane: This compound has a similar structure but contains three chlorine atoms instead of two.
Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane: This compound has ethoxy groups instead of chlorine atoms. The uniqueness of Silane, dichlorophenyl(3-(1,1,2,2-tetrafluoroethoxy)propyl)- lies in its combination of dichlorophenyl and tetrafluoroethoxypropyl groups, which impart distinctive chemical properties and reactivity.
Propiedades
Número CAS |
731-21-5 |
|---|---|
Fórmula molecular |
C11H12Cl2F4OSi |
Peso molecular |
335.19 g/mol |
Nombre IUPAC |
dichloro-phenyl-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane |
InChI |
InChI=1S/C11H12Cl2F4OSi/c12-19(13,9-5-2-1-3-6-9)8-4-7-18-11(16,17)10(14)15/h1-3,5-6,10H,4,7-8H2 |
Clave InChI |
UCWDQUPXYVFXTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](CCCOC(C(F)F)(F)F)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-bis[(4-chlorophenyl)methyl]-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709234.png)
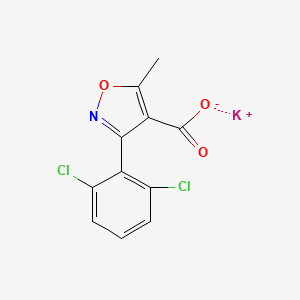
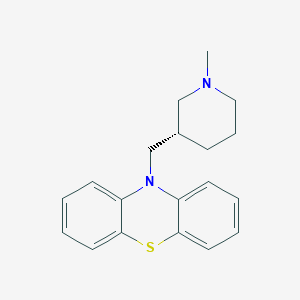
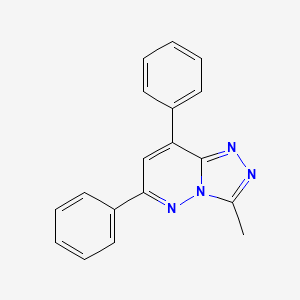
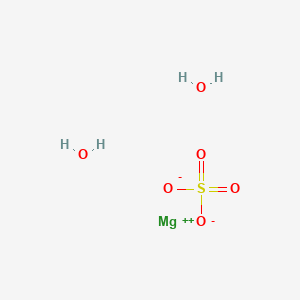
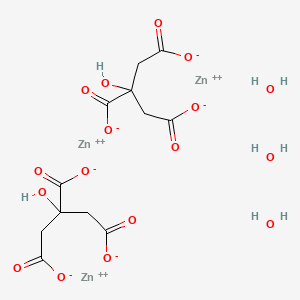
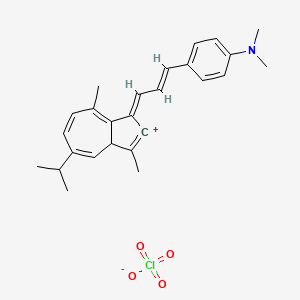

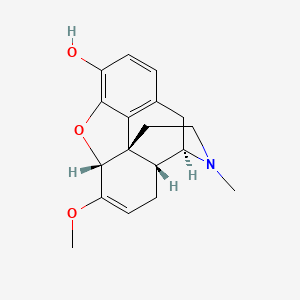
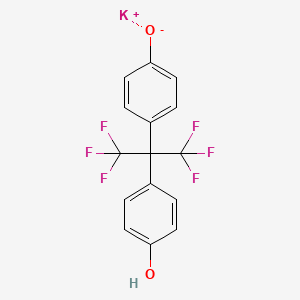
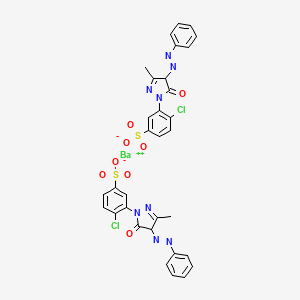
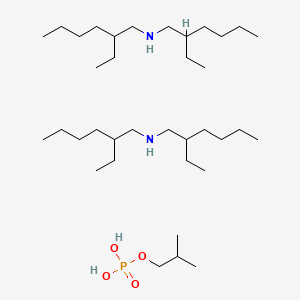
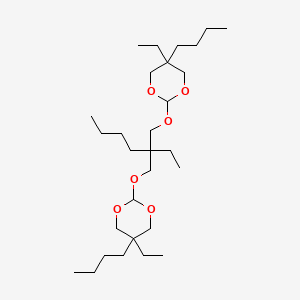
![[(3S,3aR,6S,6aS)-3-[1-oxido-4-(pyridine-3-carbonyl)piperazin-1-ium-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709323.png)
